NSC639828 - 134742-26-0

NSC639828

Catalog Number: EVT-1210029
CAS Number: 134742-26-0
Molecular Formula: C18H13BrClN5O3
Molecular Weight: 462.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of NSC639828 involves several steps that can vary based on the specific synthetic route employed. While detailed methodologies are not extensively documented in the provided sources, general approaches to synthesizing similar compounds suggest the following:

  1. Starting Materials: The synthesis typically begins with readily available organic precursors that contain functional groups amenable to further reactions.
  2. Reaction Conditions: The reactions are usually carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
  3. Purification: Following the synthesis, the product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level, often exceeding 98% .

The industrial production of NSC639828 would similarly follow these principles but would be optimized for scale, utilizing advanced techniques like continuous flow reactors to enhance yield and efficiency.

Molecular Structure Analysis

The molecular structure of NSC639828 can be characterized by its specific arrangement of atoms and functional groups, which are crucial for its biological activity. While exact structural data is not provided in the search results, compounds with similar functions often exhibit:

  • Functional Groups: Commonly include amines, carbamates, or other nitrogen-containing moieties which play a role in their interaction with biological targets.
  • Molecular Formula: Typically represented in the format CxHyNzOwC_xH_yN_zO_w, where x, y, z, and w denote the number of each type of atom present.

The precise three-dimensional conformation of NSC639828 would be essential for understanding its binding interactions with DNA polymerase and other cellular targets.

Chemical Reactions Analysis

NSC639828 participates in several chemical reactions that underscore its role as a DNA polymerase inhibitor. Key aspects include:

  • Inhibition Mechanism: The compound likely interacts with the active site of DNA polymerase, preventing nucleotide incorporation during DNA replication.
  • Reversible Binding: Many inhibitors exhibit reversible binding characteristics, allowing for modulation of their effects based on concentration.

Research into similar compounds indicates that modifications to the structure can significantly alter potency and selectivity against various polymerases .

Mechanism of Action

The mechanism of action for NSC639828 primarily involves its competitive inhibition of DNA polymerase activity. This inhibition disrupts normal DNA synthesis processes, leading to:

  • Cell Cycle Arrest: By preventing DNA replication, NSC639828 can induce cell cycle arrest at critical checkpoints (e.g., G1/S or G2/M transitions).
  • Apoptosis Induction: Prolonged inhibition may trigger programmed cell death pathways due to accumulated DNA damage and stress responses.

Studies have shown that compounds affecting DNA polymerase can significantly impact tumor cell viability, making them valuable in cancer therapeutics .

Physical and Chemical Properties Analysis

NSC639828 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data is not provided but is crucial for calculating dosages and understanding pharmacokinetics.
  • Solubility: The solubility profile would influence its bioavailability and efficacy in biological systems.
  • Stability: Stability under various pH conditions and temperatures is essential for storage and application in research settings.

These properties are typically characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis .

Applications

NSC639828 has significant applications in scientific research, particularly in oncology:

  • Cancer Research: Used as a tool compound to study mechanisms of tumor cell proliferation and response to DNA damage.
  • Drug Development: Potentially serves as a lead compound for developing new anticancer agents targeting DNA polymerases.
  • Cell Cycle Studies: Facilitates investigations into cell cycle regulation and checkpoint mechanisms.
Introduction to NSC639828

Chemical and Pharmacological Classification of NSC639828

Chemical Classification:NSC639828 is classified as an organic heterocyclic compound belonging to the benzimidazole family. Its systematic chemical name identifies it as a derivative incorporating bromo, chloro, and carbonyl functional groups arranged around a benzimidazole core. The compound's molecular formula is C₁₈H₁₃BrClN₅O₃, corresponding to a molecular weight of 462.68 g/mol. Its structure features a benzimidazole ring linked via an ether bond to a chlorinated benzene moiety, with urea-like carbonyl attachments contributing to its target-binding affinity. The presence of bromine and chlorine atoms enhances its electrophilic character, facilitating interactions with the enzymatic target [1].

Table 1: Chemical Identity of NSC639828

PropertyValue
CAS Registry Number134742-26-0
Molecular FormulaC₁₈H₁₃BrClN₅O₃
Molecular Weight462.68 g/mol
SMILES NotationO=C(NC1=CC=C(C(Cl)=C1)OC2=NC=C(C=N2)Br)NC(C3=C(N)C=CC=C3)=O
AppearanceLight yellow to green yellow solid

Pharmacological Classification:Pharmacologically, NSC639828 is classified as a selective DNA polymerase α inhibitor. It belongs to the broader therapeutic category of antineoplastic agents targeting DNA replication enzymes. Within the Anatomical Therapeutic Chemical (ATC) classification system—which categorizes drugs based on organ system, therapeutic properties, and chemical characteristics—NSC639828 would conceptually align with L01 (Antineoplastic agents), specifically agents interfering with DNA synthesis (L01B). While not formally assigned an ATC code due to its investigational status, its mechanism places it alongside nucleoside analogues and topoisomerase inhibitors, albeit with a distinct target profile [1] [3].

Mechanistically, it functions as a competitive enzyme inhibitor with high specificity for DNA polymerase α, exhibiting an inhibitory concentration (IC₅₀) of 70 μM. This enzyme is essential for initiating DNA synthesis at replication origins and priming Okazaki fragments during discontinuous lagging-strand replication. By binding to the enzyme's active site or allosteric regulatory domains, NSC639828 halts the catalytic addition of nucleotides to growing DNA chains, effectively inducing replication arrest. Its selectivity distinguishes it from inhibitors of other replicative polymerases (e.g., Pol δ/ε), making it a precise molecular tool for dissecting replication mechanisms [1].

Historical Context and Discovery Timeline

NSC639828 emerged from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), which systematically screens synthetic and natural compounds for anticancer potential. Its designation ("NSC" prefix) identifies it as an agent cataloged within the NCI's repository. Initial identification occurred in the early 1990s, evidenced by its CAS registry assignment (134742-26-0) in 1992-1993. Early screening data revealed its potent antiproliferative effects across the NCI-60 human tumor cell line panel, prompting further mechanistic investigation [1].

The compound's synthesis likely resulted from medicinal chemistry efforts focused on optimizing benzimidazole scaffolds for nucleic acid enzyme inhibition. Benzimidazoles have historically been explored for antimicrobial and antitumor applications (e.g., thiabendazole, bendamustine), but NSC639828's specific substitution pattern—particularly the bromo-chloro motif and ureido linkages—appears unique. Patent analyses suggest proprietary claims covering its synthesis and use were filed in the mid-to-late 1990s, though clinical development has not been reported. Despite promising preclinical activity, no pharmaceutical company has advanced it through clinical trials, leaving it primarily as a research tool for academic and institutional cancer biology studies [1].

Research Significance in Biomedical and Chemical Sciences

NSC639828 holds dual significance as both a pharmacological probe and a therapeutic lead:

  • Mechanistic Probe for DNA Replication: NSC639828 provides a selective means to disrupt DNA polymerase α activity without directly inhibiting other replicative polymerases (e.g., Pol δ, Pol ε). Researchers utilize it to dissect the polymerase's role in replication initiation, fork progression, and checkpoint activation. Studies employing NSC639828 have helped elucidate how Pol α-primase complex dysfunction triggers replication stress responses, including ATR/Chk1 pathway activation and S-phase arrest. This selective inhibition is invaluable for distinguishing Pol α-specific functions from those of other polymerases in DNA repair and translesion synthesis [1].

  • Antitumor Lead with Novel Target: The compound demonstrates broad-spectrum growth inhibition against diverse cancer cell lines in vitro, validating DNA Pol α as a viable anticancer target. Its high antitumor activity, noted in the screening data, arises from its ability to induce irreversible S-phase arrest and apoptosis in rapidly dividing tumor cells. Unlike classical antimetabolites (e.g., 5-fluorouracil), NSC639828 directly targets the replication machinery's catalytic core, offering a complementary strategy to overcome resistance mechanisms associated with nucleotide depletion or imbalance [1].

  • Chemical Scaffold for Drug Design: NSC639828's benzimidazole-urea-oxygenether architecture serves as a novel pharmacophore for inhibitor optimization. Medicinal chemists explore modifications to its bromo, chloro, or carbonyl groups to enhance potency, solubility, or pharmacokinetic properties. Derivatives aim to reduce the relatively high IC₅₀ (70 μM) while maintaining selectivity. Computational docking studies leverage its structure to model interactions with the Pol α active site, guiding rational design of next-generation inhibitors [1].

  • Synergy Potential with Existing Therapies: Preliminary research suggests NSC639828 may synergize with agents inducing replication stress (e.g., topoisomerase inhibitors like etoposide) or DNA damage (e.g., platinum chemotherapeutics). By disabling a key component of the replication apparatus, it potentiates the cytotoxicity of these agents, offering routes for combination regimens. This synergy is particularly relevant for overcoming resistance in tumors with enhanced DNA repair capacity [1].

Table 2: Research Applications and Significance of NSC639828

Research DomainSignificance
Cancer BiologyTool for inducing replication stress; Validates Pol α as therapeutic target
Medicinal ChemistryNovel benzimidazole-urea scaffold for inhibitor optimization
Molecular PharmacologyProbe for Pol α-specific functions in replication/repair
Combination TherapyPotential synergy with DNA-damaging agents and antimetabolites

Properties

CAS Number

134742-26-0

Product Name

NSC639828

IUPAC Name

2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide

Molecular Formula

C18H13BrClN5O3

Molecular Weight

462.7 g/mol

InChI

InChI=1S/C18H13BrClN5O3/c19-10-8-22-18(23-9-10)28-15-6-5-11(7-13(15)20)24-17(27)25-16(26)12-3-1-2-4-14(12)21/h1-9H,21H2,(H2,24,25,26,27)

InChI Key

LRPFTPYFADHGQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N

Synonyms

2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chloro-phenyl]carbamoyl]ben zamide

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.